molecular formula C16H14BrNO3S B2466745 3-(2H-1,3-benzodioxol-5-yl)-1-(4-bromothiophene-2-carbonyl)pyrrolidine CAS No. 2034563-20-5

3-(2H-1,3-benzodioxol-5-yl)-1-(4-bromothiophene-2-carbonyl)pyrrolidine

Cat. No.: B2466745
CAS No.: 2034563-20-5
M. Wt: 380.26
InChI Key: DGXSQNWZOWMGLU-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-1-(4-bromothiophene-2-carbonyl)pyrrolidine is a complex organic compound that features a benzodioxole ring, a bromothiophene moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(4-bromothiophene-2-carbonyl)pyrrolidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Bromothiophene Synthesis: Bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Pyrrolidine Ring Formation: This can be synthesized via the reaction of an appropriate amine with a carbonyl compound.

    Coupling Reactions: The final step involves coupling the benzodioxole and bromothiophene moieties with the pyrrolidine ring using reagents like palladium catalysts in a Suzuki or Heck coupling reaction.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.

    Substitution: The bromine atom in the bromothiophene moiety makes it a candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

In medicinal chemistry, it could be explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industry, it might find applications in the development of new materials, such as polymers or electronic components.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets like enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-1,3-benzodioxol-5-yl)-1-(4-chlorothiophene-2-carbonyl)pyrrolidine
  • 3-(2H-1,3-benzodioxol-5-yl)-1-(4-methylthiophene-2-carbonyl)pyrrolidine

Uniqueness

The presence of the bromine atom in the bromothiophene moiety might confer unique electronic properties, making it distinct from its chloro or methyl analogs. This could influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(4-bromothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3S/c17-12-6-15(22-8-12)16(19)18-4-3-11(7-18)10-1-2-13-14(5-10)21-9-20-13/h1-2,5-6,8,11H,3-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXSQNWZOWMGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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